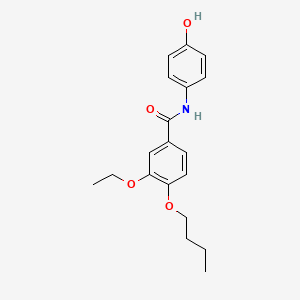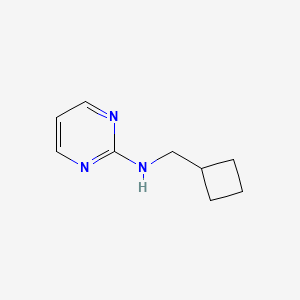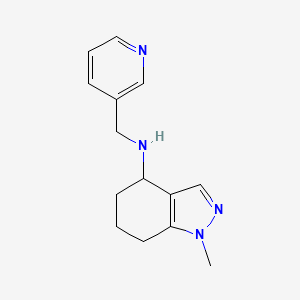![molecular formula C13H16ClNO3S B7540903 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid, also known as CBDA, is a compound that has been gaining attention in the scientific community due to its potential therapeutic properties. CBDA is a derivative of cannabidiol, a non-psychoactive compound found in the cannabis plant. In
Mécanisme D'action
The exact mechanism of action of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid is not fully understood, but it is believed to interact with the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, inflammation, and mood. This compound is thought to act as an agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. This compound may also modulate the activity of various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory, anticonvulsant, and anticancer properties, this compound has been found to have analgesic effects in animal models of pain. This compound has also been shown to reduce anxiety-like behavior in rodents. Furthermore, this compound has been reported to have antioxidant and neuroprotective effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid in lab experiments is that it is a relatively stable and easy-to-handle compound. This compound can be synthesized in high purity and can be dissolved in various solvents for use in in vitro assays. However, one limitation of using this compound is that its effects may be influenced by factors such as the purity of the compound, the dose used, and the route of administration. Furthermore, the translation of preclinical findings to clinical settings may be challenging due to differences in pharmacokinetics and pharmacodynamics between animal models and humans.
Orientations Futures
There are several potential future directions for research on 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid. One area of interest is the development of this compound-based therapeutics for various conditions, such as pain, inflammation, and anxiety. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans, as well as its safety and tolerability. Furthermore, the molecular mechanisms underlying the effects of this compound on various physiological processes could be further elucidated through in-depth studies. Finally, the potential synergistic effects of this compound with other compounds, such as other cannabinoids or conventional drugs, could be explored.
In conclusion, this compound is a compound that has shown potential therapeutic properties in preclinical studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its safety and efficacy in humans.
Méthodes De Synthèse
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid can be synthesized from cannabidiol through a process called carboxylation. This involves exposing cannabidiol to heat and carbon dioxide, which converts it into this compound. The reaction can be catalyzed by various acidic or basic substances, such as sulfuric acid or potassium hydroxide. The purity of the final product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has been studied for its potential therapeutic properties in various areas, including pain management, inflammation, anxiety, and cancer. In a study published in the Journal of Ethnopharmacology, this compound was found to have anti-inflammatory effects in a mouse model of acute inflammation. Another study published in the British Journal of Pharmacology reported that this compound had anticonvulsant effects in a rat model of epilepsy. This compound has also been shown to have potential anticancer properties, as it was found to inhibit the growth of human breast cancer cells in vitro.
Propriétés
IUPAC Name |
3-[3-(2-chlorophenyl)sulfanylpropanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(8-13(17)18)15-12(16)6-7-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOBYVIUMDVCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CCSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)


![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)
